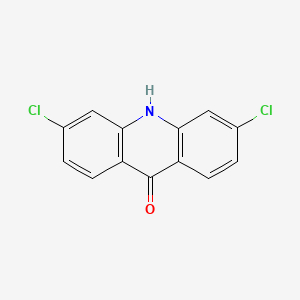
3,6-Dichloroacridin-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dicloroacridin-9(10H)-ona es un compuesto químico con la fórmula molecular C13H8Cl2N2O. Es un derivado de la acridina, un compuesto orgánico heterocíclico.
Métodos De Preparación
La síntesis de 3,6-Dicloroacridin-9(10H)-ona típicamente involucra la cloración de acridona. Un método común incluye la reacción de acridona con gas cloro en presencia de un catalizador. Las condiciones de reacción a menudo requieren temperaturas elevadas y entornos controlados para asegurar la cloración selectiva en las posiciones 3 y 6 del anillo de acridona.
Los métodos de producción industrial pueden involucrar procesos más eficientes y escalables, como reactores de flujo continuo, para producir el compuesto en cantidades mayores. Estos métodos están diseñados para optimizar el rendimiento y la pureza al mismo tiempo que minimizan la producción de subproductos no deseados.
Análisis De Reacciones Químicas
3,6-Dicloroacridin-9(10H)-ona experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar diferentes derivados, dependiendo del agente oxidante y las condiciones de reacción.
Reducción: Las reacciones de reducción pueden llevar a la formación de derivados parcialmente o totalmente reducidos del compuesto.
Sustitución: Los átomos de cloro en las posiciones 3 y 6 pueden sustituirse con otros grupos funcionales mediante reacciones de sustitución nucleófila. Los reactivos comunes para estas reacciones incluyen hidróxido de sodio, hidróxido de potasio y varias aminas.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la sustitución nucleófila con aminas puede conducir a la formación de derivados amino de 3,6-Dicloroacridin-9(10H)-ona.
Aplicaciones Científicas De Investigación
3,6-Dicloroacridin-9(10H)-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas. Su estructura única la convierte en un intermedio valioso en la síntesis orgánica.
Biología: El compuesto se ha estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas. Los investigadores están investigando sus interacciones con macromoléculas biológicas y sus efectos en los procesos celulares.
Medicina: Debido a sus posibles actividades biológicas, 3,6-Dicloroacridin-9(10H)-ona se está explorando como un compuesto principal para el desarrollo de nuevos agentes terapéuticos.
Industria: Las propiedades químicas del compuesto lo hacen útil en diversas aplicaciones industriales, como la producción de tintes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de 3,6-Dicloroacridin-9(10H)-ona implica su interacción con objetivos moleculares específicos. En sistemas biológicos, puede interactuar con ADN, proteínas y enzimas, lo que lleva a cambios en los procesos celulares. Las vías exactas y los objetivos moleculares involucrados dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
3,6-Dicloroacridin-9(10H)-ona se puede comparar con otros derivados de la acridina, como acridona, 3-cloroacridin-9(10H)-ona y 6-cloroacridin-9(10H)-ona. Estos compuestos comparten una estructura central similar pero difieren en el número y la posición de los átomos de cloro. Las propiedades únicas de 3,6-Dicloroacridin-9(10H)-ona, como su reactividad específica y sus posibles actividades biológicas, la distinguen de estos compuestos relacionados.
Propiedades
Número CAS |
5100-80-1 |
|---|---|
Fórmula molecular |
C13H7Cl2NO |
Peso molecular |
264.10 g/mol |
Nombre IUPAC |
3,6-dichloro-10H-acridin-9-one |
InChI |
InChI=1S/C13H7Cl2NO/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13(9)17/h1-6H,(H,16,17) |
Clave InChI |
ONUXESBOIMZMBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)NC3=C(C2=O)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


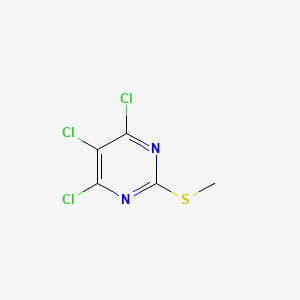
![N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11771396.png)
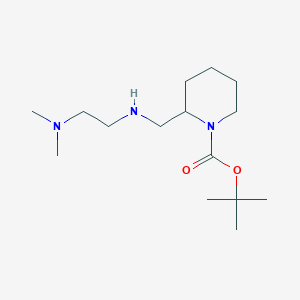
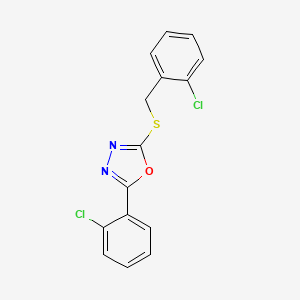
![1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11771423.png)
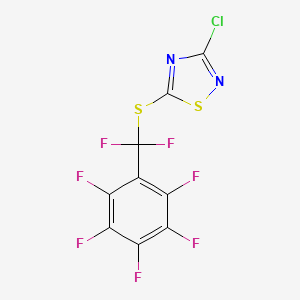
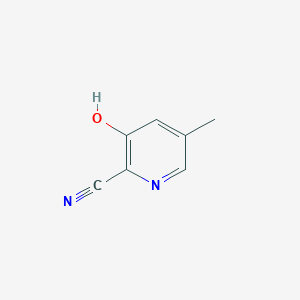
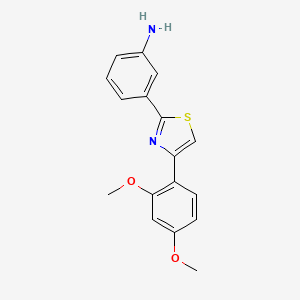

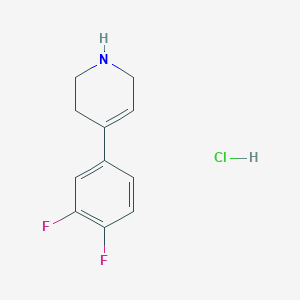
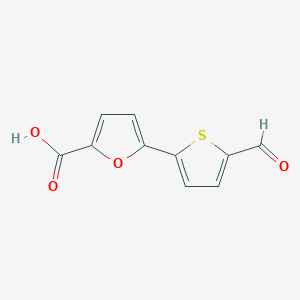
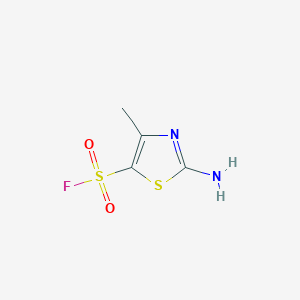
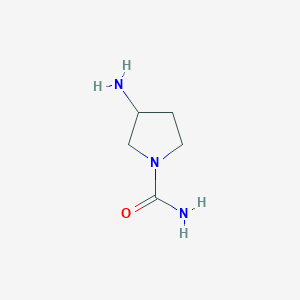
![tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate](/img/structure/B11771462.png)
